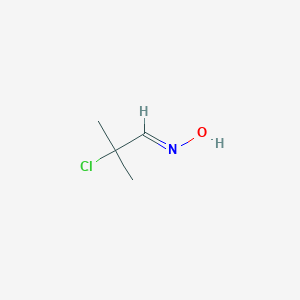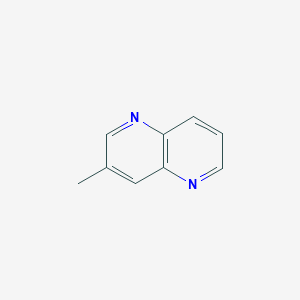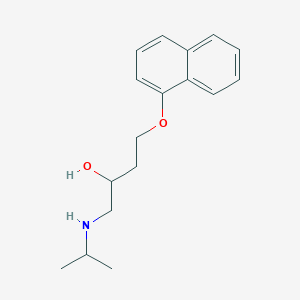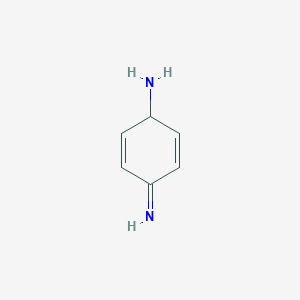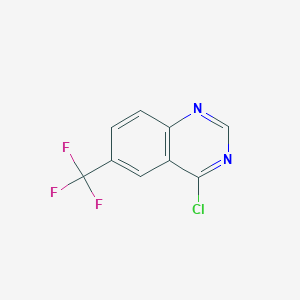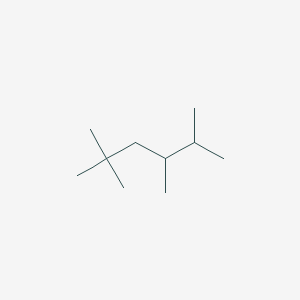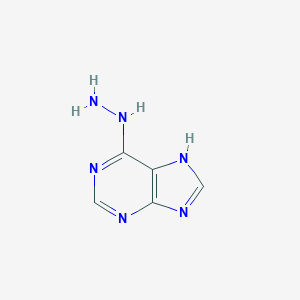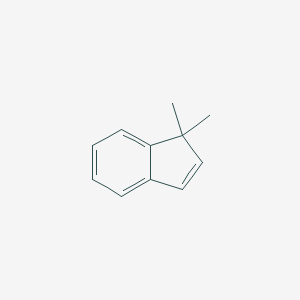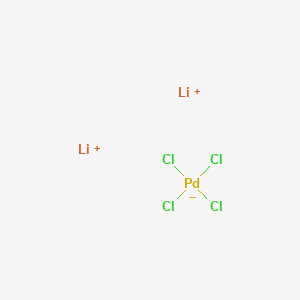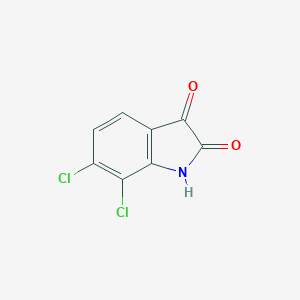
6,7-Dichlor-1H-indol-2,3-dion
Übersicht
Beschreibung
6,7-dichloro-1H-indole-2,3-dione is a chemical compound with the molecular formula C8H3Cl2NO2 and a molecular weight of 216.02 g/mol It is a derivative of indole, a significant heterocyclic system in natural products and drugs
Wissenschaftliche Forschungsanwendungen
6,7-Dichlor-1H-indol-2,3-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise wurde gezeigt, dass es calciumabhängige Kaliumkanäle (IK/SK-Kanäle) aktiviert, die eine Rolle bei der Regulation von Zellfunktionen wie Membranpotential und Signaltransduktion spielen . Die Verbindung bindet an diese Kanäle, was zu ihrer Aktivierung und den anschließenden physiologischen Wirkungen führt.
Wirkmechanismus
Target of Action
The primary target of 6,7-dichloro-1H-indole-2,3-dione is the IK and SK Ca2±activated K+ channels . These channels play a crucial role in regulating the electrical activity of cells, contributing to the control of cell excitability, secretion, and immune response.
Mode of Action
6,7-dichloro-1H-indole-2,3-dione interacts with its targets by increasing the apparent Ca2+ sensitivity of the IK and SK channels . This interaction enhances the activity of these channels, leading to changes in cell excitability and function.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 6,7-dichloro-1H-indole-2,3-dione are not fully understood yet. It is known that this compound can interact with certain enzymes and proteins. For instance, it has been found to have a Ki value of 9.4 µM for the human enzyme CES1
Cellular Effects
Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand the cellular effects of this compound.
Molecular Mechanism
It is known to activate IK/SK Ca2±activated K+ channels . This suggests that it may exert its effects at the molecular level through binding interactions with these channels, potentially leading to changes in gene expression or enzyme activity .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6,7-Dichlor-1H-indol-2,3-dion beinhaltet typischerweise die Chlorierung von Indol-2,3-dion. Eine übliche Methode ist die Reaktion von Indol-2,3-dion mit Chlorgas in Gegenwart eines geeigneten Lösungsmittels wie Essigsäure unter kontrollierten Temperaturbedingungen . Die Reaktion verläuft wie folgt:
Indol-2,3-dion+Cl2→this compound
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound kann großtechnische Chlorierungsprozesse mit kontinuierlichen Strömungsreaktoren umfassen, um eine konstante Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Chlorierungsprozesses zu maximieren {_svg_3}.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6,7-Dichlor-1H-indol-2,3-dion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Produkte mit höherem Oxidationszustand zu bilden.
Reduktion: Reduktionsreaktionen können sie in weniger oxidierte Formen umwandeln.
Substitution: Halogenatome in der Verbindung können durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu chlorierten Chinonen führen, während Reduktion zu chlorierten Indolen führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Oxime-6,7-Dichlor-1H-indol-2,3-dion: Diese Verbindung ist in ihrer Struktur ähnlich, enthält aber eine Oximgruppe an der 3-Position.
6,7-Dichlor-2,3-dihydro-1H-indol-2,3-dion: Diese Verbindung ist eine reduzierte Form von 6,7-Dichlor-1H-indol-2,3-dion.
Einzigartigkeit
This compound ist aufgrund seines spezifischen Substitutionsschemas am Indolring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, calciumabhängige Kaliumkanäle zu aktivieren, unterscheidet es von anderen Indolderivaten .
Eigenschaften
IUPAC Name |
6,7-dichloro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXIILHWOQZVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588487 | |
| Record name | 6,7-Dichloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18711-12-1 | |
| Record name | 6,7-Dichloroisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dichloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DICHLOROISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74ACJ5NG5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B103296.png)

